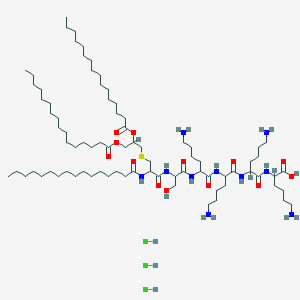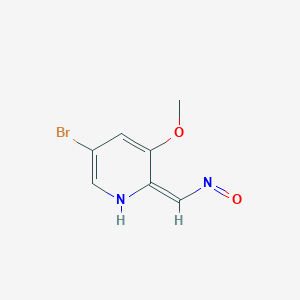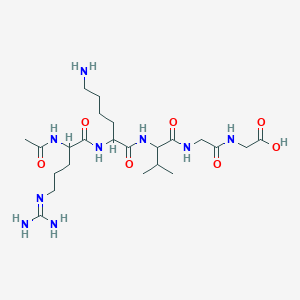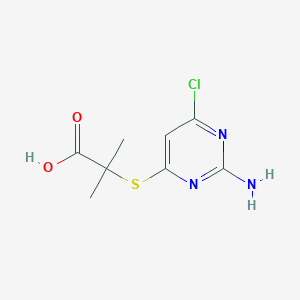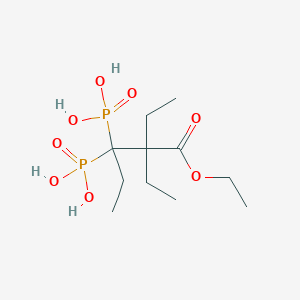
(4-Ethoxycarbonyl-4-ethyl-3-phosphonohexan-3-yl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethoxycarbonyl-4-ethyl-3-phosphonohexan-3-yl)phosphonic acid is an organophosphorus compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both ethoxycarbonyl and phosphono groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxycarbonyl-4-ethyl-3-phosphonohexan-3-yl)phosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-bromo-4-ethylhexanoate with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(4-Ethoxycarbonyl-4-ethyl-3-phosphonohexan-3-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphono groups to phosphine oxides.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (4-Ethoxycarbonyl-4-ethyl-3-phosphonohexan-3-yl)phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a prodrug, where it can be metabolized in vivo to release active phosphonic acid derivatives. These derivatives may exhibit antiviral, antibacterial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals, including flame retardants, plasticizers, and corrosion inhibitors.
作用机制
The mechanism of action of (4-Ethoxycarbonyl-4-ethyl-3-phosphonohexan-3-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphono groups can mimic phosphate groups, allowing the compound to inhibit or activate enzymatic pathways. This interaction can lead to various biological effects, including the modulation of metabolic processes and signal transduction pathways.
相似化合物的比较
Similar Compounds
- (4-Ethoxycarbonylphenyl)phosphonic acid
- (4-Ethyl-3-phosphonohexyl)phosphonic acid
- (4-Ethoxycarbonyl-4-methyl-3-phosphonohexan-3-yl)phosphonic acid
Uniqueness
Compared to similar compounds, (4-Ethoxycarbonyl-4-ethyl-3-phosphonohexan-3-yl)phosphonic acid is unique due to its specific combination of ethoxycarbonyl and phosphono groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
(4-ethoxycarbonyl-4-ethyl-3-phosphonohexan-3-yl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O8P2/c1-5-10(6-2,9(12)19-8-4)11(7-3,20(13,14)15)21(16,17)18/h5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDVPRCZVNSGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)C(CC)(P(=O)(O)O)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
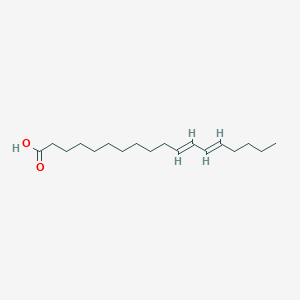
![(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260885.png)
![(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260889.png)
![(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260891.png)
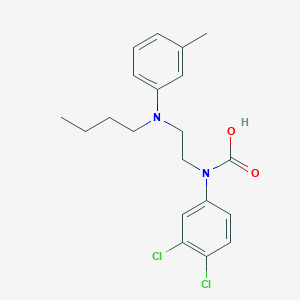
![(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260912.png)
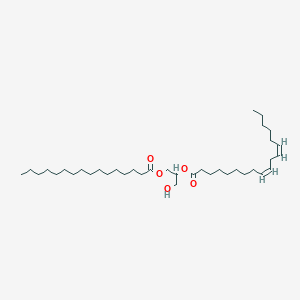
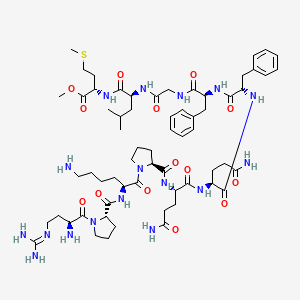
![[(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (Z)-octadec-9-enoate](/img/structure/B8260925.png)
